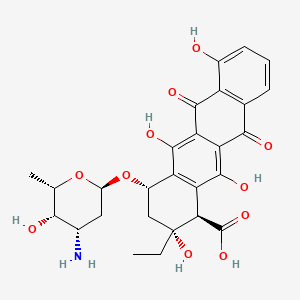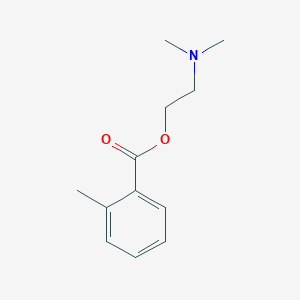
Hexamethyl tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyl tungsten is a chemical compound with the formula ( \text{W(CH}_3\text{)}_6 ). It is classified as a transition metal alkyl complex and is known for being an air-sensitive, red crystalline solid at room temperature. This compound is extremely volatile and sublimes at -30°C. Due to its six methyl groups, this compound is highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride .
Preparation Methods
Hexamethyl tungsten was first synthesized in 1973 by Wilkinson and Shortland through the reaction of methyllithium with tungsten hexachloride in diethyl ether . The synthesis was motivated by previous work indicating that tetrahedral methyl transition metal compounds are thermally unstable, with the hope that an octahedral methyl compound would be more robust. An improved synthesis method was later disclosed by Wilkinson and Galyer in 1976, using trimethylaluminium in conjunction with trimethylamine instead of methyllithium . The stoichiometry of the improved synthesis is as follows: [ \text{WCl}_6 + 6 \text{Al(CH}_3\text{)}_3 \rightarrow \text{W(CH}_3\text{)}_6 + 6 \text{Al(CH}_3\text{)}_2\text{Cl} ] Alternatively, dimethylzinc can be used for alkylation : [ \text{WX}_6 + 3 \text{Zn(CH}_3\text{)}_2 \rightarrow \text{W(CH}_3\text{)}_6 + 3 \text{ZnX}_2 ] where ( \text{X} = \text{F, Cl} ).
Chemical Reactions Analysis
Hexamethyl tungsten undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The methyl groups in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexamethyl tungsten has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological applications, although it is not widely used in this field yet.
Medicine: There is limited use in medicine, but its unique properties make it a subject of interest for future research.
Mechanism of Action
The mechanism by which hexamethyl tungsten exerts its effects involves the interaction of its methyl groups with other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in catalytic reactions, this compound can facilitate the formation of new chemical bonds by providing a reactive tungsten center .
Comparison with Similar Compounds
Hexamethyl tungsten is unique due to its trigonal prismatic geometry, which is unusual for six-coordinate organometallic compounds that typically adopt octahedral geometry . Similar compounds include:
Hexamethyl rhenium: This compound also has a trigonal prismatic structure and similar reactivity.
Hexamethyl molybdenum: Another transition metal alkyl complex with comparable properties.
This compound stands out due to its high volatility and solubility in various solvents, making it particularly useful in specific industrial applications .
Properties
CAS No. |
36133-73-0 |
|---|---|
Molecular Formula |
C6H18W-6 |
Molecular Weight |
274 g/mol |
IUPAC Name |
carbanide;tungsten |
InChI |
InChI=1S/6CH3.W/h6*1H3;/q6*-1; |
InChI Key |
SNXBWRKAOJSNLL-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




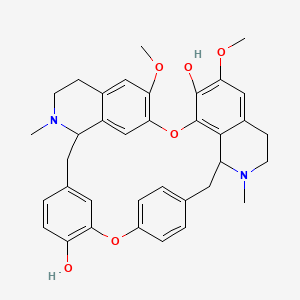



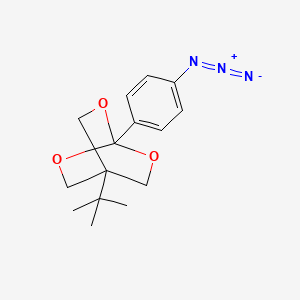

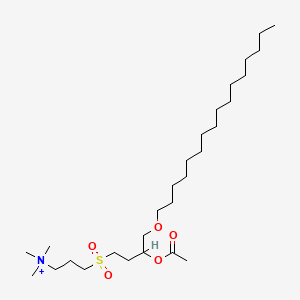

![N-(9-{5-[(Phosphonooxy)methyl]oxolan-2-yl}-9H-purin-6-yl)aspartic acid](/img/structure/B1219844.png)
